molecular formula C9H5BrOS B1639431 3-Bromo-thiochromen-2-one

3-Bromo-thiochromen-2-one

Cat. No.: B1639431
M. Wt: 241.11 g/mol
InChI Key: ZAFDVSMEZNJVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-thiochromen-2-one is a brominated derivative of thiochromenone, characterized by a sulfur atom replacing the oxygen atom in the chromenone backbone. The bromine substituent at the 3-position introduces reactivity for cross-coupling reactions, enabling further functionalization .

Properties

Molecular Formula

C9H5BrOS

Molecular Weight

241.11 g/mol

IUPAC Name

3-bromothiochromen-2-one

InChI

InChI=1S/C9H5BrOS/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H

InChI Key

ZAFDVSMEZNJVSF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)S2)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-thiochromen-2-one with key analogs, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties
This compound C₉H₅BrOS 241.11 (calc.) Br (C3), S (lactone) Cross-coupling precursor, heterocycle synthesis
3-Acetyl-6-bromo-2H-chromen-2-one C₁₁H₇BrO₃ 267.08 Br (C6), Acetyl (C3) Synthesis of bioactive heterocycles
6-Bromo-3-butyryl-2H-chromen-2-one C₁₃H₁₁BrO₃ 295.13 Br (C6), Butyryl (C3) Intermediate for fluorescent dyes
6-Bromo-3-[2-(4-dimethylaminophenyl)-thiazolidine-3-carbonyl]-chromen-2-one C₂₂H₁₈BrN₂O₃S 485.36 Br (C6), Thiazolidine-carbonyl (C3) Anticancer agent development
3-Bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one C₁₀H₆BrClO₃ 289.51 Br (C3), Cl (C6), OH (C7), CH₃ (C4) Antimicrobial studies

Key Observations:

Substituent Effects on Reactivity :

  • Bromine at C3 (as in this compound) facilitates nucleophilic aromatic substitution or Suzuki-Miyaura coupling, whereas bromine at C6 (e.g., 3-acetyl-6-bromo-2H-chromen-2-one) directs electrophilic reactions to the C5 position due to electronic effects .
  • Electron-withdrawing groups (e.g., acetyl, butyryl) at C3 enhance the electrophilicity of the lactone ring, promoting cyclization reactions .

Biological Activity: Thiazolidine-carbonyl derivatives (e.g., 6-bromo-3-[2-(4-dimethylaminophenyl)-thiazolidine-3-carbonyl]-chromen-2-one) exhibit marked cytotoxicity against cancer cell lines, attributed to their ability to intercalate DNA . Chloro and hydroxy substituents (e.g., 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one) enhance antimicrobial activity by increasing membrane permeability .

Synthetic Utility :

  • 3-Acetyl-6-bromo-2H-chromen-2-one serves as a versatile scaffold for synthesizing pyrazole and pyridine derivatives via condensation with hydrazines or ammonium acetate .
  • Butyryl-substituted analogs are precursors for fluorescent coumarin dyes due to their extended conjugation .

Structural and Crystallographic Insights

  • Crystallography Tools: SHELX and ORTEP-3 programs are widely used for determining and visualizing the crystal structures of brominated chromenones. For instance, SHELXL enables precise refinement of halogen-bonding interactions in brominated derivatives .
  • Validation : Structure validation protocols (e.g., PLATON) ensure the accuracy of bond lengths and angles, critical for understanding substituent effects on molecular packing .

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